Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide

Description

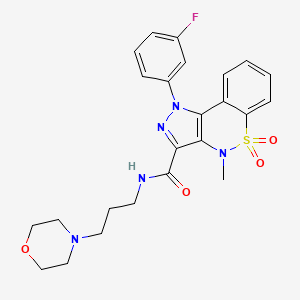

The compound Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide (hereafter referred to as the target compound) is a pyrazolobenzothiazine derivative featuring a meta-fluorophenyl group at position 1, a methyl group at position 4, and a 3-morpholinopropyl carboxamide side chain. The 5,5-dioxide moiety indicates sulfonation at the benzothiazine ring. This compound has been investigated as a hepatitis C virus (HCV) NS5B polymerase inhibitor, targeting the palm site I domain . Its synthesis involves multi-step reactions, including cyclization and functionalization, yielding ~60% after purification by flash chromatography .

Key spectral data include:

Properties

CAS No. |

81762-01-8 |

|---|---|

Molecular Formula |

C24H26FN5O4S |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |

InChI |

InChI=1S/C24H26FN5O4S/c1-28-23-21(24(31)26-10-5-11-29-12-14-34-15-13-29)27-30(18-7-4-6-17(25)16-18)22(23)19-8-2-3-9-20(19)35(28,32)33/h2-4,6-9,16H,5,10-15H2,1H3,(H,26,31) |

InChI Key |

ZUVHVQBNKAUUEW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC(=CC=C5)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzothiazine Core

- Key Reaction : Cyclization of precursors containing sulfur and nitrogen functionalities.

- Reagents : Elemental sulfur or sulfur-containing compounds (e.g., thiourea).

- Conditions : Heating in polar solvents such as dimethylformamide (DMF) or xylene to promote cyclization.

- Catalysts : Acidic or basic catalysts may be used to facilitate the reaction.

Functional Group Substitution

- Carboxamide Formation : Introduction of the carboxamide group is achieved through amidation reactions with appropriate amines.

- Morpholinopropyl Substitution : Nucleophilic substitution reactions are used to attach the morpholinopropyl group to the nitrogen atom of the benzothiazine ring.

- Fluorophenyl Substitution : Electrophilic aromatic substitution introduces the m-fluorophenyl group at a specific position on the pyrazole ring.

Oxidation to Form 5,5-Dioxide

- Key Reaction : Oxidation of sulfur atoms in the benzothiazine core to form sulfone groups.

- Reagents : Hydrogen peroxide or other oxidizing agents like m-chloroperbenzoic acid (mCPBA).

- Conditions : Controlled temperature (~0–50°C) to prevent overoxidation.

Key Reaction Parameters

The following table summarizes critical parameters for each step:

| Step | Reagents/Reactants | Solvents | Temperature (°C) | Catalysts |

|---|---|---|---|---|

| Benzothiazine Formation | Sulfur derivatives | DMF, xylene | 100–150 | Acid/Base |

| Pyrazole Ring Formation | Hydrazines + β-dicarbonyls | Ethanol/Methanol | 80–120 | None |

| Functional Group Addition | Amides, Morpholine derivatives | Dichloromethane | Room temperature | None |

| Oxidation | Hydrogen peroxide/mCPBA | Water/Acetone | 0–50 | None |

Advanced Techniques for Optimization

To improve yield and purity:

- Microwave-Assisted Synthesis :

- Speeds up cyclization and condensation reactions.

- Reduces reaction times significantly compared to conventional heating.

-

- Ensures scalability for industrial production.

- Allows precise control over reaction conditions such as temperature and residence time.

Challenges and Solutions

Challenges

- Controlling regioselectivity during functional group substitution.

- Preventing overoxidation during sulfone formation.

Solutions

- Use of selective reagents and mild conditions to improve regioselectivity.

- Careful monitoring of oxidation reactions using titration or spectroscopic methods.

Research Findings

Recent studies have demonstrated that:

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : It has shown potential in inhibiting inflammatory processes by interacting with specific enzymes and receptors involved in inflammatory pathways.

- Anti-cancer Properties : The compound demonstrates promise as an anti-cancer agent through mechanisms that may involve modulation of cell signaling pathways and apoptosis induction.

- Monoamine Oxidase Inhibition : Certain derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), crucial for treating neurological disorders. For instance, some analogs exhibited IC50 values in the low nanomolar range against MAO-A and MAO-B.

- Anti-HIV Activity : A series of derivatives have been synthesized and screened for anti-HIV activity, showing effective concentrations below 20 μM.

Case Study 1: Monoamine Oxidase Inhibition

In a study focusing on the inhibition of monoamine oxidases (MAO), derivatives of Pyrazolo(4,3-c)(1,2)benzothiazine were synthesized and evaluated. Compound 3b was identified as a very potent MAO-A inhibitor with an IC50 value of . This highlights the potential for developing new therapeutic agents targeting neurological disorders such as depression and Parkinson's disease.

Case Study 2: Anti-HIV Activity

A series of pyrazolobenzothiazine-based hydrazones were synthesized for their anti-HIV activity. Thirteen out of fifteen compounds demonstrated significant inhibitory effects against HIV-1, indicating the potential for these compounds as leads in antiviral drug development.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Parameters

Key Observations :

- Aromatic Substituents: The m-fluorophenyl group in the target compound enhances electronic effects (fluorine’s electronegativity) and steric compatibility compared to chlorophenyl (2a) or aminophenyl (4h). This likely improves binding to HCV NS5B’s hydrophobic palm site .

- Side Chains: The 3-morpholinopropyl group in the target compound increases solubility due to morpholine’s polarity, contrasting with phenyl (3) or methylsulfonylaminophenyl (2a, 4h), which are more lipophilic.

- Synthesis Efficiency: Higher yields (60–70%) for the target compound and analog 3 suggest favorable reactivity of m-fluorophenyl and morpholinopropyl groups under standard coupling conditions .

2.2. Spectral and Crystallographic Data

- ¹³C NMR : The target compound’s ¹³C spectrum shows characteristic signals at δ 39.15 (NCH₃) and 158.95 (C=O), consistent with pyrazolobenzothiazine frameworks. Fluorine coupling (JC−F = 21–25 Hz) is observed in aromatic carbons .

- Melting Points : Lower melting points (202–225°C) for m-fluorophenyl derivatives (target compound, 3) vs. chlorophenyl analogs (2a: 298°C) suggest reduced crystallinity due to morpholine’s flexibility .

Biological Activity

Pyrazolo(4,3-c)(1,2)benzothiazine derivatives have garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with the compound Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide . The focus will be on its anti-HIV properties, monoamine oxidase inhibition, and potential anti-inflammatory effects.

1. Anti-HIV Activity

A series of pyrazolobenzothiazine derivatives were synthesized and screened for their anti-HIV activity. Notably, compounds derived from this scaffold displayed significant inhibitory effects against HIV-1. In a study involving fifteen new derivatives, thirteen exhibited effective inhibition with EC50 values less than 20 μM. However, these compounds also demonstrated cytotoxicity against various cell lines such as PBM, CEM, and Vero cells .

Table 1: Anti-HIV Activity of Pyrazolobenzothiazine Derivatives

| Compound | EC50 (μM) | Cytotoxicity (Cell Line) |

|---|---|---|

| 5a | <20 | PBM |

| 5b | <20 | CEM |

| 5c | <20 | Vero |

The findings suggest that while these compounds hold promise as potential anti-HIV agents, further structural modifications are necessary to enhance selectivity and reduce toxicity .

2. Monoamine Oxidase Inhibition

Another significant aspect of pyrazolobenzothiazine derivatives is their ability to inhibit monoamine oxidases (MAO). A study reported that compound 3b was a potent inhibitor of MAO-A with an IC50 value of , while compound 4d was identified as a strong inhibitor of MAO-B with an IC50 value of . These findings indicate the potential utility of these compounds in treating conditions such as Parkinson's disease and depression.

Table 2: MAO Inhibition Potency of Pyrazolobenzothiazine Derivatives

| Compound | MAO Type | IC50 (μM) |

|---|---|---|

| 3b | MAO-A | 0.003 ± 0.0007 |

| 4d | MAO-B | 0.02 ± 0.001 |

Molecular docking studies further elucidated the binding modes within the active sites of the enzymes, providing insights into the structure-activity relationships that could guide future drug design efforts .

3. Anti-inflammatory Potential

Research has also highlighted the anti-inflammatory properties of pyrazolobenzothiazine derivatives. These compounds have shown promise in inhibiting key inflammatory pathways and enzymes such as COX-2 and p38 MAPK. For instance, one derivative was reported to have an IC50 value of against p38 MAPK . This suggests that these compounds could serve as effective therapeutic agents for inflammatory diseases.

Table 3: Anti-inflammatory Activity of Selected Compounds

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | p38 MAPK | 22 |

| Compound B | COX-2 | TBD |

Q & A

Q. What are the recommended synthetic routes for this compound?

- Methodology : The core pyrazolobenzothiazine scaffold can be synthesized via ring expansion of 2-(2-oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide under ultrasonic irradiation, followed by N-methylation and cyclization with hydrazine . For the target compound, introduce the m-fluorophenyl and morpholinopropyl groups using nucleophilic substitution or coupling reactions. A similar derivative (4a) was synthesized in 70% yield via method C, involving reflux with acetic anhydride/acetic acid and sodium acetate as a catalyst . Purification typically involves crystallization from DMF/water or ethanol.

Q. How can spectroscopic techniques validate the compound’s structure?

- Methodology :

- 1H/13C NMR : Key signals include δ 3.00 ppm (SO2CH3), aromatic protons from the m-fluorophenyl group (δ 6.56–7.94 ppm), and morpholinopropyl protons (δ 3.15 ppm) .

- Mass spectrometry : Confirm molecular weight with ESI-MS; for example, a derivative with a similar structure showed M⁺ at m/z 386 .

- IR : Look for sulfone (1150–1350 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) stretches .

Q. What purification strategies optimize yield and purity?

- Methodology : Use column chromatography with silica gel (ethyl acetate/hexane gradient) for intermediates. Final compounds are often crystallized from DMSO/water or ethanol, achieving >95% purity. For example, derivatives in were crystallized using DMF/water, yielding 57–68% pure solids .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for antiviral activity?

- Methodology :

- Modify substituents on the benzothiazine core (e.g., fluorophenyl, morpholinopropyl) to assess impacts on bioactivity. Derivatives with electron-withdrawing groups (e.g., -F, -SO2CH3) showed enhanced HCV replication inhibition .

- Test antiviral activity using plaque reduction assays (e.g., against HCV NS5B polymerase) and compare IC50 values. For example, compound 4a in demonstrated sub-micromolar activity .

- Conduct molecular docking to predict interactions with viral targets (e.g., NS5B’s allosteric pocket) .

Q. How to resolve contradictions in biological activity across studies (e.g., antiviral vs. antioxidant)?

- Methodology :

- Comparative assays : Test the compound under standardized conditions (e.g., cell lines, oxidative stress models). Antioxidant activity in was measured via DPPH radical scavenging, while antiviral assays in used Huh-7 replicon systems .

- Mechanistic studies : Use fluorescence quenching () to assess DNA binding affinity, which may compete with enzyme-targeted effects .

Q. What computational strategies predict binding modes with biological targets?

- Methodology :

- Perform molecular dynamics (MD) simulations using software like AutoDock Vina. A pyrazoloquinoline analogue in was docked into the CB2 receptor active site, revealing hydrogen bonds with Thr114 and hydrophobic interactions with Val113 .

- Validate with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics.

Q. How to optimize reaction conditions for scale-up synthesis?

- Methodology :

- Use Design of Experiments (DoE) to vary catalysts (e.g., sodium acetate), solvents (acetic anhydride vs. DMF), and temperature. achieved 68% yield for a related compound via reflux with sodium acetate .

- Monitor reaction progress with in-situ FTIR or HPLC to identify bottlenecks (e.g., byproduct formation).

Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.